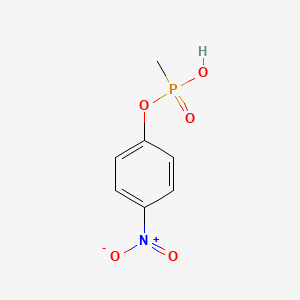

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

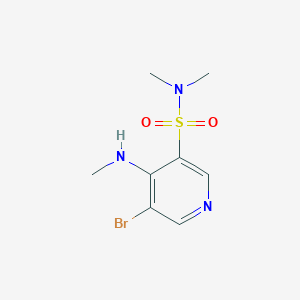

L’acide méthylphosphonique mono-(4-nitrophényl) ester est un composé organique appartenant à la classe des nitrobenzènes. Ces composés contiennent une partie nitrobenzène, qui consiste en un cycle benzénique avec un carbone portant un groupe nitro . La formule chimique de ce composé est C₇H₈NO₅P et sa masse molaire est de 217,116 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide méthylphosphonique mono-(4-nitrophényl) ester implique généralement l’estérification de l’acide méthylphosphonique avec le 4-nitrophénol. Cette réaction peut être catalysée par des conditions acides ou basiques, selon le rendement et la pureté souhaités . Les réactifs couramment utilisés dans cette synthèse comprennent le dichlorure de méthylphosphonique et le 4-nitrophénol, qui réagissent dans des conditions de température et de pH contrôlées pour former l’ester .

Méthodes de production industrielle

La production industrielle de l’acide méthylphosphonique mono-(4-nitrophényl) ester implique souvent des processus d’estérification à grande échelle. Ces processus utilisent des réacteurs à flux continu pour maintenir des conditions de réaction optimales et assurer un rendement et une pureté élevés du produit final . L’utilisation de catalyseurs et de systèmes de contrôle automatisés améliore encore l’efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

L’acide méthylphosphonique mono-(4-nitrophényl) ester subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.

Réduction : L’ester peut être hydrolysé pour produire de l’acide méthylphosphonique et du 4-nitrophénol.

Substitution : Le groupe nitro peut être substitué par d’autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.

Réactifs et conditions courantes

Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme l’hydrogène gazeux et le palladium sur carbone pour les réactions de réduction, ainsi que des acides ou des bases forts pour les réactions d’hydrolyse . Les conditions de réaction, telles que la température, la pression et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent l’acide méthylphosphonique, le 4-nitrophénol et divers dérivés substitués en fonction des conditions de réaction spécifiques .

Applications De Recherche Scientifique

L’acide méthylphosphonique mono-(4-nitrophényl) ester a plusieurs applications en recherche scientifique, notamment :

Mécanisme D'action

Le mécanisme d’action de l’acide méthylphosphonique mono-(4-nitrophényl) ester implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou en modifiant la structure de l’enzyme . Les voies impliquées dans son action comprennent l’inhibition des phosphatases et d’autres enzymes impliquées dans la signalisation cellulaire et le métabolisme .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires à l’acide méthylphosphonique mono-(4-nitrophényl) ester comprennent :

- Composés phénoxy

- Composés nitroaromatiques

- Esters d’acide phosphonique

- Acides phosphoniques organiques

Unicité

L’acide méthylphosphonique mono-(4-nitrophényl) ester est unique en raison de sa combinaison spécifique d’un ester d’acide phosphonique et d’une partie nitrobenzène. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

methyl-(4-nitrophenoxy)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPXTXIEAOSJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NO5P |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.12 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11824143.png)

![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)

![[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824177.png)

![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypoiodite](/img/structure/B11824201.png)